molecular formula C6H7FN2O2S B1452460 N-(4-fluorophenyl)aminosulfonamide CAS No. 924304-89-2

N-(4-fluorophenyl)aminosulfonamide

Cat. No.: B1452460
CAS No.: 924304-89-2
M. Wt: 190.2 g/mol
InChI Key: PJCCRMJOMMXOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)aminosulfonamide is a chemical compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.2 g/mol.

Mechanism of Action

Target of Action

(4-Fluorophenyl)sulfamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

(4-Fluorophenyl)sulfamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting DNA production and thus bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by (4-Fluorophenyl)sulfamide affects the folate biosynthesis pathway . This leads to a decrease in the production of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . The downstream effect is the disruption of DNA synthesis and bacterial growth .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . These properties contribute to their bioavailability and therapeutic effectiveness.

Result of Action

The primary result of (4-Fluorophenyl)sulfamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents the production of essential components of DNA, thereby inhibiting bacterial replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Fluorophenyl)sulfamide. For instance, the presence of bacterial resistance mechanisms can reduce its effectiveness . Additionally, environmental contamination with sulfonamides has led to the development of resistant bacterial strains . The pH and temperature of the environment can also affect the stability and activity of the compound .

Biochemical Analysis

Biochemical Properties

(4-Fluorophenyl)sulfamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition can lead to a decrease in the production of bicarbonate ions, which are essential for various physiological processes . Additionally, (4-Fluorophenyl)sulfamide interacts with dihydropteroate synthase, an enzyme involved in the folate synthesis pathway, thereby exhibiting antibacterial properties .

Cellular Effects

(4-Fluorophenyl)sulfamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the growth of certain bacterial cells by interfering with their folate synthesis pathway . In mammalian cells, (4-Fluorophenyl)sulfamide can affect cell signaling pathways by inhibiting carbonic anhydrase, leading to altered pH regulation and ion transport . This compound can also influence gene expression by modulating the activity of transcription factors involved in the response to changes in cellular pH and ion concentrations.

Molecular Mechanism

The molecular mechanism of (4-Fluorophenyl)sulfamide involves its binding interactions with specific biomolecules. It binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity and leading to a decrease in bicarbonate ion production . Additionally, (4-Fluorophenyl)sulfamide inhibits dihydropteroate synthase by mimicking the structure of para-aminobenzoic acid, a substrate for the enzyme . This competitive inhibition prevents the synthesis of dihydrofolic acid, an essential precursor for DNA and RNA synthesis in bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Fluorophenyl)sulfamide can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that (4-Fluorophenyl)sulfamide remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to (4-Fluorophenyl)sulfamide can lead to sustained inhibition of carbonic anhydrase and dihydropteroate synthase, resulting in prolonged effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of (4-Fluorophenyl)sulfamide vary with different dosages in animal models. At low doses, this compound exhibits antibacterial activity by inhibiting dihydropteroate synthase in bacterial cells . At higher doses, (4-Fluorophenyl)sulfamide can cause adverse effects such as toxicity and disruption of normal cellular functions. Studies have shown that high doses of (4-Fluorophenyl)sulfamide can lead to metabolic acidosis and electrolyte imbalances in animal models .

Metabolic Pathways

(4-Fluorophenyl)sulfamide is involved in several metabolic pathways, including the folate synthesis pathway and the carbonic anhydrase pathway. It interacts with enzymes such as dihydropteroate synthase and carbonic anhydrase, leading to changes in metabolic flux and metabolite levels . The inhibition of dihydropteroate synthase by (4-Fluorophenyl)sulfamide results in decreased production of dihydrofolic acid, affecting DNA and RNA synthesis in bacterial cells .

Transport and Distribution

The transport and distribution of (4-Fluorophenyl)sulfamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain . The localization and accumulation of (4-Fluorophenyl)sulfamide in specific tissues can influence its pharmacological effects and toxicity.

Subcellular Localization

(4-Fluorophenyl)sulfamide exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase . The subcellular localization of (4-Fluorophenyl)sulfamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(4-fluorophenyl)aminosulfonamide involves the reaction of 4-fluoroaniline with sulfamide under specific conditions. One method includes the use of sulfur dioxide in an electrochemical reaction . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)aminosulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various substituted derivatives of this compound .

Scientific Research Applications

N-(4-fluorophenyl)aminosulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the inhibition of carbonic anhydrase enzymes.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Sulfamethazine: Used in veterinary medicine for its antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Benzenesulfamide Derivatives: Investigated for their enzyme inhibition properties.

Uniqueness: N-(4-fluorophenyl)aminosulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to other sulfamide compounds .

Properties

IUPAC Name

1-fluoro-4-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCCRMJOMMXOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)aminosulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)aminosulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)aminosulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)aminosulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)aminosulfonamide
Reactant of Route 6
N-(4-fluorophenyl)aminosulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.